

# An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine

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## Compound of Interest

Compound Name: *N,N-dimethyl-3-phenylpropan-1-amine*

Cat. No.: B073586

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## Introduction

**N,N-dimethyl-3-phenylpropan-1-amine**, a tertiary amine with a phenylpropyl scaffold, serves as a valuable building block in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and preliminary biological considerations, tailored for a scientific audience.

## Chemical Identity and Synonyms

**N,N-dimethyl-3-phenylpropan-1-amine** is systematically named **N,N-dimethyl-3-phenylpropan-1-amine**. It is also known by several other names, which are useful for literature and database searches.

Identifier	Value
IUPAC Name	N,N-dimethyl-3-phenylpropan-1-amine
CAS Number	1199-99-1[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N[2]
Molecular Weight	163.264 g/mol [2]
InChI Key	NMXXDRKTOJAAQS-UHFFFAOYSA-N

#### Common Synonyms:

- 1-(N,N-dimethylamino)-3-phenylpropane[1]
- N,N-dimethyl-γ-phenylpropylamine[1]
- 3-phenylpropyl-dimethylamine[1]
- Benzenepropanamine, N,N-dimethyl-

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N,N-dimethyl-3-phenylpropan-1-amine** is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	163.264 g/mol	Calculated[2]
Topological Polar Surface Area	3.2 Å <sup>2</sup>	Calculated[2]
Rotatable Bond Count	4	Calculated[2]
Complexity	104	Calculated[2]
Heavy Atom Count	12	Calculated[2]
XLogP3-AA	2.5	Calculated

Note: Experimental data for properties such as boiling point, melting point, and density are not readily available in the reviewed literature.

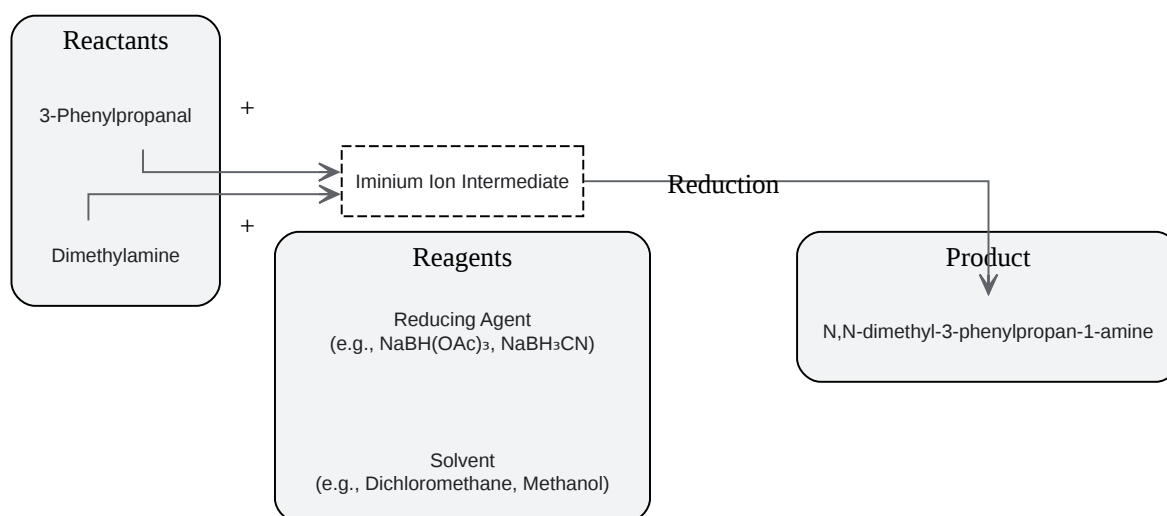
## Synthesis and Experimental Protocols

The primary synthetic route to **N,N-dimethyl-3-phenylpropan-1-amine** is through the reductive amination of 3-phenylpropanal with dimethylamine. This method is a cornerstone of amine synthesis, offering high yields and selectivity.

### General Reductive Amination Protocol

This protocol is a generalized procedure based on established methods for reductive amination.

Reaction Scheme:



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Caption: Reductive Amination Workflow

Materials:

- 3-Phenylpropanal
- Dimethylamine (e.g., 2 M solution in THF or methanol)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )
- Anhydrous dichloromethane (DCM) or Methanol (MeOH)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane (for extraction)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- To a stirred solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM or MeOH, add dimethylamine (1.5-2.0 eq).
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the reducing agent (e.g.,  $\text{NaBH}(\text{OAc})_3$ , 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .

- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **N,N-dimethyl-3-phenylpropan-1-amine**.

## Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the structure of the molecule.

$^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):

- $\delta$  7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.
- $\delta$  2.65 (t,  $J = 7.6$  Hz, 2H): Methylene protons adjacent to the phenyl group ( $\text{C}_6\text{H}_5\text{-CH}_2\text{-}$ ).
- $\delta$  2.30 (t,  $J = 7.2$  Hz, 2H): Methylene protons adjacent to the nitrogen atom ( $\text{-CH}_2\text{-N(CH}_3)_2$ ).
- $\delta$  2.25 (s, 6H): Methyl protons of the dimethylamino group ( $\text{-N(CH}_3)_2$ ).
- $\delta$  1.85 (quint,  $J = 7.4$  Hz, 2H): Methylene protons in the middle of the propyl chain ( $\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-}$ ).

$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 101 MHz):

- $\delta$  142.0: Quaternary aromatic carbon (C-1 of the phenyl ring).
- $\delta$  128.5 (2C): Aromatic CH carbons (ortho).
- $\delta$  128.3 (2C): Aromatic CH carbons (meta).
- $\delta$  125.8: Aromatic CH carbon (para).
- $\delta$  59.0: Methylene carbon adjacent to the nitrogen atom ( $\text{-CH}_2\text{-N(CH}_3)_2$ ).
- $\delta$  45.5 (2C): Methyl carbons of the dimethylamino group ( $\text{-N(CH}_3)_2$ ).
- $\delta$  33.5: Methylene carbon adjacent to the phenyl group ( $\text{C}_6\text{H}_5\text{-CH}_2\text{-}$ ).

- $\delta$  31.0: Methylene carbon in the middle of the propyl chain (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-).

Mass Spectrometry (EI):

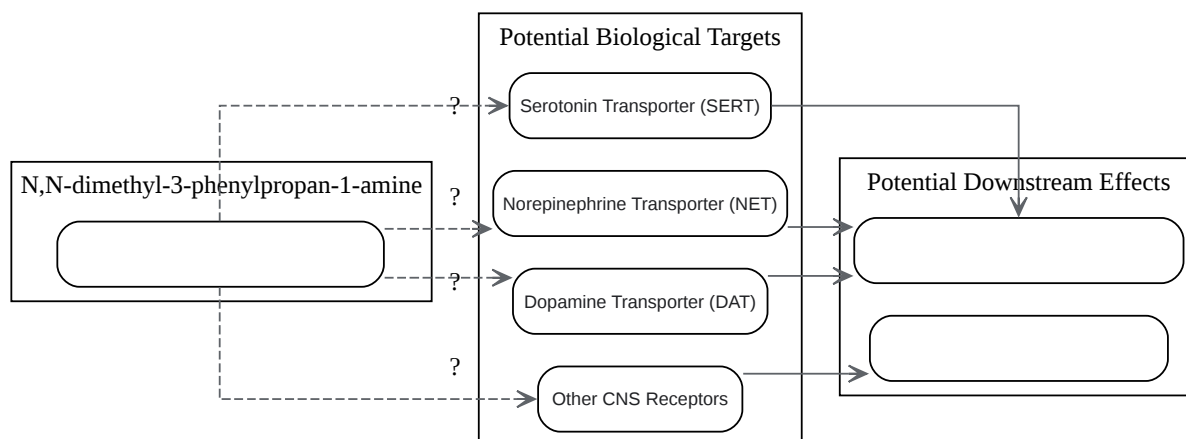
- m/z 163 (M<sup>+</sup>): Molecular ion peak.
- m/z 58 ([C<sub>3</sub>H<sub>8</sub>N]<sup>+</sup>): A prominent fragment resulting from alpha-cleavage, corresponding to the [CH<sub>2</sub>=N(CH<sub>3</sub>)<sub>2</sub>]<sup>+</sup> ion. This is often the base peak for N,N-dimethylalkylamines.
- m/z 91 ([C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>): Tropylium ion, a common fragment for compounds containing a benzyl group.
- m/z 104 ([C<sub>8</sub>H<sub>8</sub>]<sup>+</sup>): Styrene radical cation, resulting from McLafferty rearrangement.

## Biological Activity and Mechanism of Action

The biological activity of **N,N-dimethyl-3-phenylpropan-1-amine** is not extensively documented in publicly available literature. However, its structural motif, a phenylpropylamine, is present in a wide range of biologically active molecules, including pharmaceuticals and research chemicals.

The phenylpropylamine scaffold is a key feature of many central nervous system (CNS) active compounds. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, and fluoxetine, a selective serotonin reuptake inhibitor, contain a modified phenylpropylamine core. These drugs exert their effects by binding to and inhibiting the function of monoamine transporters.

Given its structural similarity to these compounds, it is plausible that **N,N-dimethyl-3-phenylpropan-1-amine** could interact with monoamine transporters or other CNS targets. However, without experimental data, this remains speculative. Further research, including binding assays and functional studies, is necessary to elucidate any potential pharmacological activity and the underlying mechanism of action.



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Caption: Hypothetical Signaling Pathway

## Toxicology and Safety

Detailed toxicological data for **N,N-dimethyl-3-phenylpropan-1-amine** are not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

For related tertiary amines, potential hazards may include skin and eye irritation, and respiratory tract irritation. Ingestion may be harmful. A comprehensive safety assessment would require specific toxicological studies.

## Conclusion

**N,N-dimethyl-3-phenylpropan-1-amine** is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This technical guide has summarized the available information on its identity, properties, and synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications in

drug discovery and development. The provided protocols and predicted data serve as a foundation for researchers to initiate such investigations.

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## References

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